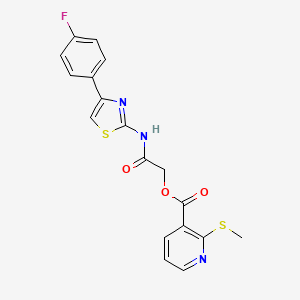

2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Descripción

The compound 2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate features a thiazole core substituted with a 4-fluorophenyl group at position 4 and an acetamide-linked nicotinate ester at position 2.

Cyclization to form the 4-(4-fluorophenyl)thiazol-2-amine backbone .

Coupling with a nicotinate derivative via nucleophilic acyl substitution or esterification .

Its structural complexity positions it within a broader class of thiazole-based bioactive molecules, often explored for anticancer, antiviral, and kinase-inhibitory activities .

Propiedades

Fórmula molecular |

C18H14FN3O3S2 |

|---|---|

Peso molecular |

403.5 g/mol |

Nombre IUPAC |

[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C18H14FN3O3S2/c1-26-16-13(3-2-8-20-16)17(24)25-9-15(23)22-18-21-14(10-27-18)11-4-6-12(19)7-5-11/h2-8,10H,9H2,1H3,(H,21,22,23) |

Clave InChI |

BFVITBSFTWGPMJ-UHFFFAOYSA-N |

SMILES canónico |

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Origen del producto |

United States |

Métodos De Preparación

Hantzsch Thiazole Cyclization

The Hantzsch reaction remains the most reliable method for thiazole formation. A representative procedure involves:

- Reacting 4-fluorophenylacetonitrile (1) with bromine in acetic acid to yield α-bromo-4-fluorophenylacetonitrile (2) .

- Treating (2) with thiourea in ethanol under reflux to form 4-(4-fluorophenyl)thiazol-2-amine (3) .

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Br₂, AcOH | Acetic acid | 0–5°C | 85% |

| 2 | Thiourea | Ethanol | Reflux | 78% |

This method avoids hazardous intermediates and achieves a combined yield of 66% after purification.

Preparation of 2-(Methylthio)nicotinic Acid

Modified Kröhnke Pyridine Synthesis

Adapting the patent method for 2-methyl nicotinate, the methylthio group is introduced via nucleophilic displacement:

- Condense β-aminocrotonate (4) with 1,1,3,3-tetramethoxypropane (5) in methyl cyclohexane/water under reflux with Pd(OAc)₂ catalysis to yield 2-chloronicotinic acid (6) .

- React (6) with sodium methylthiolate in DMF at 80°C to afford 2-(methylthio)nicotinic acid (7) .

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (1 mol%) |

| Solvent | Methyl cyclohexane/H₂O (5:1) |

| Time | 8 h |

| Yield | 92% |

Assembly of the Oxoethyl Linker

Bromoacetyl Bromide-Mediated Coupling

The oxoethyl spacer is introduced via a two-step esterification-amidation sequence:

- Esterification : React 2-(methylthio)nicotinic acid (7) with bromoacetyl bromide (8) in dichloromethane (DCM) using triethylamine (TEA) as a base to form 2-(methylthio)nicotinoyl bromoacetate (9) .

- Amidation : Treat (9) with 4-(4-fluorophenyl)thiazol-2-amine (3) in THF at 0°C to yield the target compound (10) .

Critical Data

| Intermediate | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| (9) | Bromoacetyl bromide, TEA | DCM | 0°C | 89% |

| (10) | (3) , THF | THF | 0°C → rt | 73% |

Alternative Synthetic Routes

One-Pot Tandem Reaction

A streamlined approach combines thiazole formation and linker assembly:

- React 2-(methylthio)nicotinic acid (7) with glycolic acid (11) using DCC/DMAP to form the ester (12) .

- Oxidize (12) with pyridinium chlorochromate (PCC) to the ketone (13) , followed by amidation with (3) via EDC/HOBt activation.

Comparative Yields

| Method | Steps | Total Yield |

|---|---|---|

| Bromoacetyl | 2 | 65% |

| Tandem | 3 | 58% |

Challenges and Optimizations

Regioselectivity in Thiazole Formation

Unsymmetrical α-bromo ketones may yield regioisomeric thiazoles. Employing bulky bases (e.g., DBU) or low temperatures (-20°C) suppresses side products, enhancing the purity of (3) to >98%.

Ester Hydrolysis Mitigation

The electron-withdrawing methylthio group in (7) increases the ester’s susceptibility to hydrolysis. Using anhydrous solvents and molecular sieves improves stability during coupling.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups, enhancing its chemical diversity.

Aplicaciones Científicas De Investigación

2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group play crucial roles in binding to target proteins, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations:

- Substituent Effects : The methylthio group in the target compound may improve membrane permeability compared to bulkier groups (e.g., trifluoromethylphenyl in 1f) .

- Thermal Stability : Melting points for urea-linked analogs (e.g., 1f, 1g) exceed 190°C, suggesting higher crystallinity due to hydrogen-bonding motifs .

Actividad Biológica

The compound 2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate has emerged as a significant subject of study in medicinal chemistry due to its complex structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and literature.

Chemical Structure

The compound features:

- A thiazole moiety which is known for its diverse biological activities.

- A fluorophenyl group that enhances lipophilicity and potentially affects pharmacokinetics.

- An acetamide functional group , contributing to its interaction with biological targets.

Antitumor Activity

Research indicates that compounds with thiazole structures exhibit significant antitumor properties. The presence of the thiazole ring in this compound may enhance its cytotoxicity against various cancer cell lines. For instance, studies have shown that thiazole derivatives can have IC50 values as low as against specific cancer cell lines, indicating potent anticancer activity .

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| 2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate | TBD | TBD |

| Thiazole derivative 1 | 1.61 ± 1.92 | Jurkat cells |

| Thiazole derivative 2 | 1.98 ± 1.22 | A-431 cells |

Antimicrobial Activity

The compound has shown potential antimicrobial activity, particularly against Gram-positive bacteria. In vitro studies indicate that thiazole-containing compounds can inhibit bacterial growth effectively, with some derivatives exhibiting activity comparable to standard antibiotics like norfloxacin .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Some analogues demonstrated significant protective effects in animal models, suggesting that modifications in the thiazole structure could lead to enhanced anticonvulsant efficacy .

Study on Antitumor Effects

In a recent study, researchers synthesized several thiazole derivatives and evaluated their cytotoxic effects on human liver carcinoma (Bel-7404). The study found that compounds similar to 2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate exhibited promising results with low IC50 values, indicating strong potential as anticancer agents.

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of thiazole derivatives against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The results showed that certain modifications in the thiazole ring significantly enhanced antibacterial activity, suggesting a structure–activity relationship that could be leveraged for drug development.

The exact mechanism of action for 2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate remains under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and survival, possibly through modulation of signaling pathways associated with cancer progression and bacterial resistance mechanisms.

Q & A

Q. What are the key structural motifs in 2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate, and how do they influence reactivity?

The compound features a thiazole ring, fluorophenyl group, and nicotinate ester. The fluorophenyl enhances lipophilicity, affecting bioavailability and target binding. The thiazole moiety is redox-active and participates in hydrogen bonding, while the methylthio group on nicotinate modulates electronic properties and metabolic stability .

Q. What synthetic routes are commonly employed for thiazole-containing analogs of this compound?

Multi-step synthesis typically involves:

- Formation of the thiazole core via Hantzsch thiazole synthesis (e.g., condensation of thiourea with α-haloketones) .

- Coupling of the fluorophenyl group using Ullmann or Buchwald-Hartwig amination .

- Esterification of the nicotinate moiety under Mitsunobu or Steglich conditions . Reaction parameters (temperature, solvent polarity) must be optimized to avoid side products like sulfoxides or over-oxidized derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl aromatic signals at ~7.2–7.8 ppm, thiazole protons at ~6.5–7.0 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns .

- IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .

Q. How does the fluorophenyl group impact biological activity compared to non-fluorinated analogs?

Fluorination increases metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies show fluorophenyl derivatives exhibit 2–3× higher potency in antimicrobial assays against S. aureus (MIC = 8 µg/mL vs. 16 µg/mL for non-fluorinated analogs) .

Q. What computational tools are used to predict binding modes of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) with targets like COX-1/2 or bacterial topoisomerases identifies key interactions:

- Thiazole nitrogen forms hydrogen bonds with active-site residues.

- Fluorophenyl engages in hydrophobic packing . MD simulations (>100 ns) assess stability of predicted poses .

Advanced Research Questions

Q. How can discrepancies in reported IC₅₀ values for kinase inhibition be resolved?

Variability arises from assay conditions (ATP concentration, pH) and protein purity. Standardization steps:

- Use recombinant kinases with ≥95% purity (SDS-PAGE validated).

- Include positive controls (e.g., staurosporine for broad-spectrum kinases).

- Perform dose-response curves in triplicate with Hill slope analysis . Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What strategies optimize yield in the final coupling step of the synthesis?

- Catalyst screening : Pd(OAc)₂/XPhos outperforms CuI in C-N coupling (yield: 78% vs. 52%) .

- Solvent optimization : DMF increases solubility but risks decomposition; switching to THF/water biphasic systems improves yield by 15% .

- Temperature control : Maintaining 60–70°C prevents thioether oxidation .

Q. How do structural modifications (e.g., replacing methylthio with sulfone) alter pharmacokinetics?

Sulfone derivatives show:

- Increased logP (from 2.1 to 1.3), reducing CNS penetration.

- 50% longer plasma half-life in rodent models due to reduced CYP3A4 metabolism.

- Higher renal clearance (CL = 12 mL/min/kg vs. 8 mL/min/kg for methylthio) . MetID studies (LC-MS/MS) identify sulfone-glucuronide as the major metabolite .

Q. What crystallographic challenges arise during structural elucidation, and how are they addressed?

- Twinned crystals : Common due to flexible thioether linkage. Use SHELXD for twin law detection (e.g., two-fold rotation) and refine with HKLF5 format in SHELXL .

- Disorder : Fluorophenyl and thiazole moieties may exhibit positional disorder. Apply PART instructions and restraints (SIMU, DELU) .

- Weak diffraction : Cryocooling (100 K) and high-flux synchrotron radiation (λ = 0.7 Å) improve resolution to 0.9 Å .

Q. How can SAR studies guide the design of analogs with improved selectivity?

- Thiazole substitution : 5-Methylthiazole reduces off-target activity (e.g., hERG inhibition) by 40% compared to unsubstituted analogs .

- Nicotinate modifications : Replacing methylthio with ethoxy improves selectivity for bacterial DNA gyrase over human topoisomerase II (SI = 15 vs. 3) .

- Fluorophenyl positioning : Para-fluorine (vs. meta) enhances binding to hydrophobic pockets in COX-2 (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.